molecular formula C9H8ClNO4S B2480830 2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid CAS No. 2309463-90-7

2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid

Cat. No. B2480830
CAS RN: 2309463-90-7
M. Wt: 261.68
InChI Key: AUSABXKXODNCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinecarboxylic acids and their derivatives, including thiopyrano[4,3-b]pyridine compounds, are recognized for their significant biological activities and applications in medicinal chemistry. These compounds serve as key intermediates in the synthesis of various pharmaceutical agents, showcasing a wide range of antibacterial, antifungal, and antiviral properties.

Synthesis Analysis

The synthesis of thiopyrano[4,3-b]pyridine derivatives often involves multistep reactions, starting from simple pyridine precursors. One method includes the condensation of amino-substituted pyridines with carboxylic acid derivatives under specific conditions to form the core thiopyrano[4,3-b]pyridine structure. For example, reactions involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid under controlled conditions can lead to the formation of complex pyridine derivatives (Lichitsky et al., 2010).

Molecular Structure Analysis

The molecular structure of thiopyrano[4,3-b]pyridine derivatives is characterized by the presence of a fused ring system, which includes a thiopyrano ring connected to a pyridine ring. The precise geometry and electronic distribution within these molecules are crucial for their biological activity. X-ray crystallography studies on similar compounds reveal intricate details about their conformation and intermolecular interactions, contributing to our understanding of their chemical behavior and reactivity (Wang & Feng, 2010).

Scientific Research Applications

Synthesis and Derivative Formation

The compound is involved in the synthesis of various derivatives. For instance, its structural variants have been used in the preparation of thiopyranopyridine derivatives, which shows the compound's utility in synthesizing diverse chemical entities (Clarke, Goulding, & Scrowston, 1984). Additionally, research into the synthesis of substituted dihydro-5H-pyrano[4,3-b]pyridine-3-carboxamides and -3-carboxylic acids has been explored, demonstrating its role in creating a variety of chemical structures (Dabaeva, Pilosyan, & Noravyan, 1994).

Antioxidant Activity

Research indicates the use of structural analogs of this compound in studying antioxidant activities. For instance, 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives, which are chemically related, have been synthesized and identified as potent antioxidants, suggesting the potential utility of 2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid in antioxidant research (Tumosienė et al., 2019).

Potential in Anticonvulsant and Antiallergic Research

The compound's analogs have been investigated for their anticonvulsant properties, as seen in studies involving pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine derivatives, suggesting its relevance in neurological research (Paronikyan et al., 2004). Additionally, it has potential applications in antiallergic drug development, as indicated by the synthesis of related compounds with observed antiallergic properties (Philipp, Jirkovsky, & Martel, 1980).

Mechanism of Action

While the exact mechanism of action for this compound is not known, compounds with similar structures have been found to have selective inhibitory activity against PDE4B .

Future Directions

The future directions of research involving this compound could involve further exploration of its potential inhibitory activity against PDE4B . This could lead to the development of more selective PDE4 inhibitors, which could have a wider therapeutic window than non-selective PDE4 inhibitors .

properties

IUPAC Name

2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c10-8-6(9(12)13)3-5-4-16(14,15)2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSABXKXODNCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=CC(=C(N=C21)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.